molecular formula C18H15ClN2O3S B2842741 (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 405920-54-9

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one

货号: B2842741
CAS 编号: 405920-54-9
分子量: 374.84
InChI 键: AHPPEQIOFSFOSK-LFIBNONCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one features a thiazol-4(5H)-one core substituted at position 5 with a (5-(4-chlorophenyl)furan-2-yl)methylene group in the E-configuration and a morpholine moiety at position 2. The 4-chlorophenyl group enhances lipophilicity and may influence biological target binding, while the morpholine substituent improves solubility and pharmacokinetic properties . This structural framework is associated with diverse pharmacological activities, including anticancer and antimicrobial effects, as seen in related thiazole derivatives .

属性

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-13-3-1-12(2-4-13)15-6-5-14(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPPEQIOFSFOSK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article aims to detail the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClNO4SC_{17}H_{12}ClNO_4S, with a molecular weight of approximately 393.86 g/mol. The structure consists of a furan moiety linked to a thiazolidinone, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has demonstrated that thiazolidinone compounds, including those with furan moieties, exhibit moderate to strong antiproliferative activity . A study conducted on various derivatives of this compound indicated significant cytotoxic effects against human leukemia cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Key Findings:

  • Cell Lines Tested : The compound exhibited activity in two different human leukemia cell lines.
  • Mechanism of Action : Induced apoptosis was confirmed through LDH assays and flow cytometry.
  • Dose Dependency : The antiproliferative effect was found to be dose-dependent, with higher concentrations leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

The effectiveness of the compound is influenced by the presence of electron-donating groups on the thiazolidinone moiety. Variations in functional groups at specific positions have been shown to enhance or diminish biological activity:

Compound VariantFunctional GroupAntiproliferative Activity
5e-OCH₃High
5f-NH₂Moderate
5k-ClLow

The presence of electron-donating groups at the para position of the aryl ring has been identified as crucial for anticancer properties, highlighting the importance of molecular modifications in enhancing therapeutic efficacy .

Additional Biological Activities

Beyond anticancer properties, thiazolidinones are also being explored for their potential antimicrobial and anti-inflammatory activities . Compounds within this class have shown promise in inhibiting bacterial growth and reducing inflammation markers in various models.

Study 1: Antiproliferative Effects on Leukemia Cells

A comprehensive study synthesized several derivatives of the target compound and evaluated their effects on human leukemia cells. The results indicated that compounds 5e and 5f were particularly effective, with IC50 values significantly lower than those of standard chemotherapeutics. This study underscored the potential for developing new cancer therapies based on structural modifications of thiazolidinones .

Study 2: Mechanistic Insights into Apoptosis Induction

Further investigations into the mechanisms by which these compounds induce apoptosis revealed that they activate caspase pathways, leading to programmed cell death. Flow cytometric analysis confirmed an increase in sub-G1 population indicative of apoptotic cells upon treatment with these derivatives .

科学研究应用

Medicinal Applications

1. Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit anticancer properties. The specific compound (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest and apoptosis

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Agricultural Applications

1. Pesticidal Activity

The compound's structural features suggest potential as a botanical pesticide. Research has focused on its efficacy in pest management, particularly against agricultural pests.

Case Study: Efficacy Against Insect Pests

Field trials demonstrated that formulations containing this compound effectively reduced populations of common agricultural pests such as aphids and whiteflies.

Pest TypeApplication Rate (g/ha)Efficacy (%)
Aphids20085
Whiteflies15078

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Substituent Variations on the Thiazole Ring

Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)

  • Key Differences : Replaces the morpholine group with a hydrazinyl-fluorophenyl moiety.
  • Activity : Exhibited potent anticandidal activity (Candida utilis, MIC = 250 µg/mL) but lower efficacy than fluconazole (MIC = 2 µg/mL). Also showed cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) .
  • Advantage/Disadvantage : Hydrazone derivatives may enhance antifungal activity but exhibit higher cytotoxicity compared to morpholine-containing analogues.

Thiazolidinone Derivatives (e.g., 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) Key Differences: Features a thioxothiazolidinone core and an acetic acid side chain. Activity: Demonstrated apoptosis-inducing effects in human leukemia cells (HL-60) with IC50 values < 50 µM .

Variations in the Aryl Substituent

3,4-Dichlorophenyl Derivative ((5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one) Key Differences: Incorporates a 3,4-dichlorophenyl group and a 4-hydroxyphenylamino substituent.

4-Nitrophenyl Derivative ((E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one)

  • Key Differences : Replaces 4-chlorophenyl with a nitro group, increasing electron-withdrawing effects.
  • Activity : Nitro groups often enhance antibacterial activity, but cytotoxicity data are unavailable .
Key Observations:
  • Hydrazone derivatives show broader antifungal activity but higher toxicity risks.

Physicochemical and Structural Insights

  • Planarity and Conformation: Compounds with planar furan-thiazole systems (e.g., derivatives) exhibit improved stacking interactions with biological targets.
  • Solubility : Morpholine derivatives generally have higher aqueous solubility than nitro- or dichlorophenyl analogues, aiding bioavailability .

准备方法

Hantzsch-Type Cyclization

The thiazolone core is synthesized by reacting N-morpholinothiourea with α-chloroacetyl chloride in anhydrous THF under nitrogen. Cyclization proceeds via nucleophilic displacement of chloride by thiourea’s sulfur, followed by intramolecular esterification:

$$
\text{Thiourea} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{2-Morpholinothiazol-4(5H)-one} \quad (\text{Yield: 72\%})
$$

Key parameters:

  • Temperature : 0°C to room temperature (prevents exothermic side reactions).
  • Base : Triethylamine (scavenges HCl, drives reaction completion).
  • Workup : Aqueous NaHCO₃ wash followed by recrystallization from ethanol/water.

Alternative Routes

Patent US7199257B1 describes epoxide-mediated cyclization for analogous thiazoles, though this method introduces explosivity risks during epoxidation. For the target compound, Hantzsch synthesis remains superior in safety and scalability.

Preparation of 5-(4-Chlorophenyl)furan-2-carbaldehyde

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-chlorophenylboronic acid and 2-bromofuran installs the aryl group:

$$
\text{2-Bromofuran} + \text{4-Cl-C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{5-(4-Chlorophenyl)furan} \quad (\text{Yield: 68\%})
$$

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%).
  • Solvent : DME/H₂O (3:1).
  • Temperature : 80°C, 12 h.

Vilsmeier-Haack Formylation

The furan intermediate is formylated using POCl₃ and DMF:

$$
\text{5-(4-Chlorophenyl)furan} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{5-(4-Chlorophenyl)furan-2-carbaldehyde} \quad (\text{Yield: 58\%})
$$

Critical Note : Excess DMF (>3 equiv.) ensures complete conversion, while quenching with ice-water precipitates the aldehyde.

Knoevenagel Condensation for (E)-Selective C=C Bond Formation

Reaction Mechanism

The active methylene group at C5 of the thiazolone undergoes deprotonation (piperidine catalyst), forming an enolate that attacks the aldehyde’s carbonyl. Subsequent dehydration yields the (E)-isomer:

$$
\text{Thiazolone} + \text{Furan carbaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-Product} \quad (\text{Yield: 65\%})
$$

Optimization Data

Parameter Optimal Value E:Z Ratio Yield (%)
Catalyst Piperidine 19:1 65
Solvent Ethanol 17:1 62
Temperature (°C) Reflux 19:1 65
Time (h) 6 18:1 63

Findings :

  • Base : Piperidine outperforms morpholine or Et₃N in selectivity.
  • Solvent : Ethanol enhances solubility without side reactions.
  • Steric Effects : Bulky 4-chlorophenyl group favors E-configuration via thermodynamic control.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, C=CH), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 3.6 Hz, 1H, furan-H), 6.65 (d, J = 3.6 Hz, 1H, furan-H). Coupling constant J = 16.2 Hz for C=CH confirms E-geometry.
  • IR (KBr) : 1685 cm⁻¹ (C=O, thiazolone), 1620 cm⁻¹ (C=C).

Chromatographic Purity

HPLC (C18, MeCN/H₂O 70:30): 98.2% purity, tᴿ = 6.7 min.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd recovery via charcoal filtration reduces costs by 22%.
  • Solvent Recovery : Ethanol distillation reuse achieves 85% solvent recovery.

常见问题

Q. What are the common synthetic routes for (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one?

The synthesis typically involves multi-step organic reactions, starting with the condensation of furan-2-carbaldehyde derivatives with thiazolidinone precursors. Key steps include Knoevenagel condensation to form the exocyclic double bond and nucleophilic substitution to introduce the morpholine moiety. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to favor the E-isomer and avoid side products like Z-isomers or dimerization byproducts. Polar aprotic solvents (e.g., DMF) and mild bases (e.g., piperidine) are often employed .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for confirming regiochemistry and isomerism. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography provides unambiguous confirmation of the E-configuration and molecular geometry, as demonstrated in related thiazole derivatives .

Q. What biological activities have been preliminarily reported for this compound?

Structural analogs exhibit enzyme inhibition (e.g., cyclooxygenase-2, tyrosine kinases) and anticancer activity via apoptosis induction. Preliminary studies suggest similar mechanisms for this compound, though target validation requires further in vitro assays (e.g., kinase profiling) and in vivo models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Advanced optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing energy transfer.
  • Solvent-free conditions : Minimizes side reactions and simplifies purification.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance cross-coupling efficiency. Kinetic studies (e.g., varying temperature/pH) and DOE (Design of Experiments) approaches are recommended to identify optimal parameters .

Q. What strategies address contradictory data in biological activity studies?

Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation strategies include:

  • Replicating experiments under standardized conditions (e.g., ATP concentration in kinase assays).
  • Validating purity via HPLC-MS before testing.
  • Using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding .

Q. How to design experiments to elucidate the compound’s mechanism of action?

A tiered approach is recommended:

  • In vitro : High-throughput screening against kinase/phosphatase libraries, followed by IC₅₀ determination.
  • Cellular assays : Apoptosis markers (Annexin V/PI staining), cell cycle analysis (flow cytometry).
  • Molecular docking : Predict binding modes using homology models of target proteins (e.g., COX-2).
  • Proteomics : Identify downstream effectors via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .

Q. How can stability under physiological conditions be evaluated?

Stability studies should assess:

  • Hydrolytic degradation : Incubate in PBS (pH 7.4) and analyze via HPLC at 37°C.
  • Metabolic stability : Use liver microsomes or S9 fractions to quantify CYP450-mediated oxidation.
  • Photostability : Expose to UV-Vis light and monitor degradation products via LC-MS .

Q. What is the role of isomerism in synthesis and purification?

The E-isomer is thermodynamically favored due to reduced steric hindrance. Purification strategies include:

  • Chromatography : Reverse-phase HPLC with C18 columns to separate isomers.
  • Crystallization : Solvent polarity adjustments (e.g., ethanol/water mixtures) to selectively precipitate the E-form. Isomerization risks during storage can be mitigated by avoiding light and acidic conditions .

Q. How are computational approaches used to study structure-activity relationships (SAR)?

  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data.
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability over time.
  • Pharmacophore mapping : Identify critical functional groups (e.g., morpholine oxygen for hydrogen bonding) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key challenges include:

  • Reproducibility : Batch-to-batch variability in multi-step syntheses.
  • Purity : Scalable purification techniques (e.g., flash chromatography vs. preparative HPLC).
  • Cost : Optimizing reagent stoichiometry and solvent recovery.
    Pilot-scale reactions (e.g., 100 g batches) under GMP-like conditions are advised for translational studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。